molecular formula C21H18N6O2 B2519823 1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921828-22-0

1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2519823
CAS RN: 921828-22-0
M. Wt: 386.415
InChI Key: MOJOZFVOLDGBIH-UHFFFAOYSA-N
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Description

1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Reactions

Research on triazolinediones and related compounds has explored their reactivity and utility in synthetic chemistry. For instance, triazolinediones have been utilized in Diels-Alder and ene reactions as extremely reactive dienophiles and enophiles due to their powerful electron-acceptor characteristics, completing reactions rapidly at low temperatures Mallakpour & Butler, 1985. This suggests potential applications in the synthesis of complex organic molecules and polymers.

Photophysical Properties and Materials Science Applications

Phthalimide derivatives, which share some functional similarities with the query compound, have been studied for their photophysical properties. These studies involve investigating solvatochromic behavior and estimating dipole moments, which are crucial for designing materials with specific optical and electronic properties Akshaya et al., 2016. This area of research indicates potential applications in developing new materials for electronic and photonic devices.

properties

IUPAC Name

1-methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-13-8-10-14(11-9-13)12-26-16-18(28)22-21(29)25(2)19(16)27-17(23-24-20(26)27)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJOZFVOLDGBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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